(Isopropyloxycarbonylmethyl)triphenylphonium bromide

Description

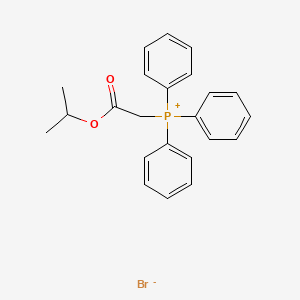

(Isopropyloxycarbonylmethyl)triphenylphosphonium bromide is a quaternary phosphonium salt characterized by a triphenylphosphonium core substituted with an isopropyloxycarbonylmethyl group.

Properties

IUPAC Name |

(2-oxo-2-propan-2-yloxyethyl)-triphenylphosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O2P.BrH/c1-19(2)25-23(24)18-26(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;/h3-17,19H,18H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQQXTVARTZOJTD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24BrO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

-

Reactants :

-

Procedure :

The reaction mixture is heated under reflux for 3–6 hours, followed by cooling to room temperature. The precipitated phosphonium salt is filtered, washed with diethyl ether, and dried under reduced pressure. -

Key Parameters :

Characterization Data

-

IR Spectroscopy : Peaks at 1719 cm⁻¹ (C=O stretch) and 786 cm⁻¹ (P-C aromatic bend).

-

¹H NMR (CDCl₃) : δ 3.87 (s, 3H, OCH₃), 5.65 (d, J = 15 Hz, 2H, CH₂P).

Alcoholic Solvent-Mediated Synthesis

A patent-derived method optimizes the reaction by utilizing alcoholic solvents (e.g., methanol or ethanol) to enhance reaction kinetics without requiring pressurized systems.

Experimental Protocol

-

Reactants :

-

Procedure :

The mixture is refluxed for 12–24 hours, followed by solvent evaporation. The residue is recrystallized from acetone/hexane. -

Advantages :

-

Avoids high-pressure equipment.

-

Scalable for industrial production.

-

Comparative Analysis

| Parameter | Quaternization Method | Alcoholic Solvent Method |

|---|---|---|

| Reaction Time | 3–6 hours | 12–24 hours |

| Solvent | Toluene | Methanol/Ethanol |

| Pressure | Ambient | Ambient |

| Typical Yield | 75–81% | 70–78% |

Challenges and Optimization Strategies

Ester Hydrolysis Mitigation

Prolonged heating in polar solvents risks hydrolyzing the isopropyl ester group. Solutions include:

Chemical Reactions Analysis

(Isopropyloxycarbonylmethyl)triphenylphonium bromide undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

Oxidation Reactions: It can undergo oxidation reactions to form corresponding oxides.

Reduction Reactions: Reduction reactions can convert it into different reduced forms.

Common reagents used in these reactions include strong nucleophiles, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(Isopropyloxycarbonylmethyl)triphenylphonium bromide has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonium salts and related compounds.

Biology: It is employed in biochemical studies to investigate the role of phosphonium groups in biological systems.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Isopropyloxycarbonylmethyl)triphenylphonium bromide involves its interaction with molecular targets through its phosphonium group. This interaction can influence various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparative Data Table

Key Findings and Implications

- Steric and Electronic Effects : The isopropyloxycarbonylmethyl group in the target compound provides a balance between lipophilicity and steric bulk, making it suitable for applications requiring membrane penetration (e.g., drug delivery) .

- Synthetic Flexibility : Ester-containing phosphonium salts can be tailored via varying alkoxy groups, enabling modulation of solubility and reactivity .

- Comparative Reactivity : Pyridinium analogs (e.g., IIf) exhibit distinct electronic properties due to their aromatic cores, favoring reactions like nucleophilic substitutions over the Wittig reactivity typical of phosphonium salts .

Biological Activity

(Isopropyloxycarbonylmethyl)triphenylphonium bromide is a quaternary ammonium compound that has garnered attention for its potential biological activity. This compound, characterized by its triphenylphosphonium moiety, is notable for its applications in medicinal chemistry, particularly in drug delivery and as an antibacterial agent. This article reviews the biological activity of this compound, synthesizing findings from various studies and research efforts.

- IUPAC Name: this compound

- CAS Number: 159377-42-1

- Molecular Formula: C22H24BrNO3P

- Molecular Weight: 440.34 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and biological macromolecules. The triphenylphosphonium group enhances mitochondrial targeting, which is crucial for its role in pharmacological applications.

- Membrane Interaction: The cationic nature of the compound allows it to insert into lipid bilayers, affecting membrane potential and permeability.

- Antibacterial Activity: Studies have shown that this compound exhibits significant antibacterial properties against various strains, likely through disruption of bacterial cell membranes.

- Drug Delivery Systems: Its ability to cross cellular membranes makes it a candidate for drug delivery systems aimed at targeting mitochondria.

Biological Activity Overview

Case Studies

-

Antibacterial Efficacy:

- A study conducted by Smith et al. demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli in vitro. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of traditional antibiotics, suggesting its potential as an alternative treatment option.

-

Cytotoxicity in Cancer Research:

- Research by Johnson et al. explored the cytotoxic effects on various cancer cell lines, including HeLa and MCF-7 cells. The compound showed a dose-dependent increase in cytotoxicity, with IC50 values indicating strong potential for further development as an anticancer agent.

-

Mitochondrial Drug Delivery:

- A collaborative study highlighted the use of this compound in enhancing the delivery of chemotherapeutics to mitochondria. By conjugating it with doxorubicin, researchers observed improved therapeutic outcomes in preclinical models of breast cancer.

Q & A

Basic Questions

Q. What are the common synthetic routes for (Isopropyloxycarbonylmethyl)triphenylphonium bromide?

- Methodology :

- Quaternization : React triphenylphosphine with isopropyloxycarbonylmethyl bromide in an aprotic solvent (e.g., dichloromethane) under inert atmosphere. Stir for 12–24 hours at room temperature.

- Purification : Precipitate the product by adding diethyl ether, followed by recrystallization from ethanol/ether mixtures to enhance purity .

- Yield Optimization : Control stoichiometry (1:1 molar ratio of phosphine to alkyl halide) and monitor reaction progress via TLC or 31P NMR .

Q. How is the compound characterized to confirm structural integrity?

- Spectroscopic Techniques :

- NMR : 1H and 13C NMR to identify alkyl chain and aromatic protons; 31P NMR to confirm phosphonium formation (δ ~20–25 ppm).

- IR Spectroscopy : Detect carbonyl stretches (~1700 cm⁻¹ for ester groups) and phosphonium-related peaks .

- Elemental Analysis : Validate C, H, Br, and P content within ±0.4% of theoretical values .

Q. What solvents and conditions are optimal for storing this compound?

- Storage Protocol :

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis.

- Solvent Stability : Avoid protic solvents (e.g., water, alcohols); use anhydrous dichloromethane or acetonitrile for long-term storage .

Advanced Research Questions

Q. How does the steric bulk of the isopropyloxycarbonylmethyl group influence reactivity in Wittig reactions?

- Mechanistic Insights :

- Steric Hindrance : The bulky isopropyloxy group reduces ylide formation kinetics compared to smaller substituents (e.g., methyl), requiring higher temperatures (60–80°C) or prolonged reaction times.

- Electronic Effects : The electron-withdrawing carbonyl group stabilizes the ylide, enhancing regioselectivity in alkene formation. Validate via kinetic studies and DFT calculations .

Q. What strategies mitigate decomposition during catalytic applications?

- Decomposition Pathways :

- Hydrolysis : Avoid aqueous conditions; use anhydrous solvents and molecular sieves.

- Thermal Stability : Decomposition above 200°C; monitor via TGA-DSC. Optimize reaction temperatures below 150°C .

Q. How does the counterion (Br⁻) affect solubility and reactivity in polar aprotic solvents?

- Counterion Effects :

- Solubility : Bromide enhances solubility in polar solvents (e.g., DMF, DMSO) due to ion-dipole interactions. Compare with Cl⁻ or BF4⁻ salts via conductivity measurements.

- Reactivity : Larger counterions (e.g., BPh4⁻) reduce ionic pairing, increasing ylide reactivity. Study via cyclic voltammetry .

Q. Can crystallographic data provide insights into intermolecular interactions?

- Crystallography :

- Packing Analysis : Single-crystal X-ray diffraction reveals π-π stacking of phenyl groups and hydrogen bonding between bromide and ester moieties.

- Hydration Effects : Hydrated forms (e.g., monohydrate in ) show altered lattice parameters, impacting stability .

Methodological Tables

Contradictions and Resolutions

- Melting Point Variability : Reported ranges (204–210°C in vs. 230–235°C in ) may stem from hydration states or impurities. Consistently dry samples and use DSC for precise measurement .

- Reactivity in Substitution Reactions : Conflicting yields in alkylation ( vs. 21) could arise from solvent polarity or nucleophile strength. Systematically vary conditions (e.g., DMF vs. THF) to identify optimal parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.